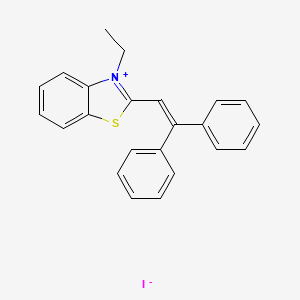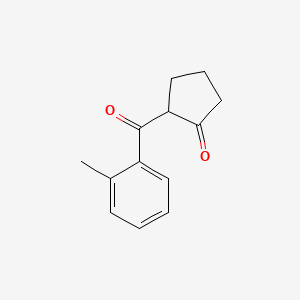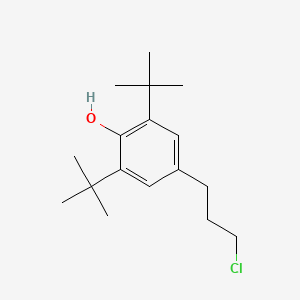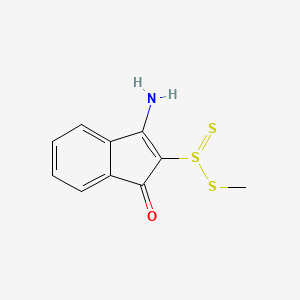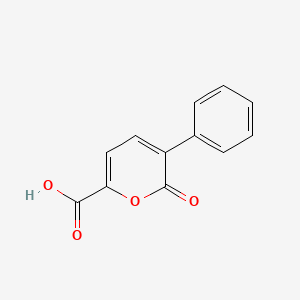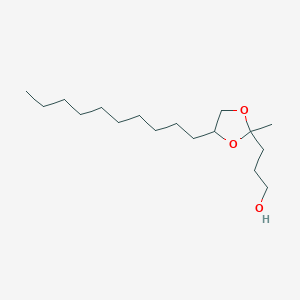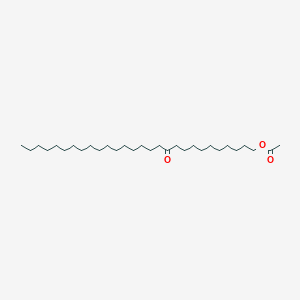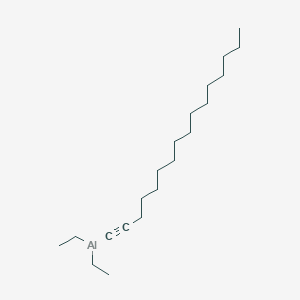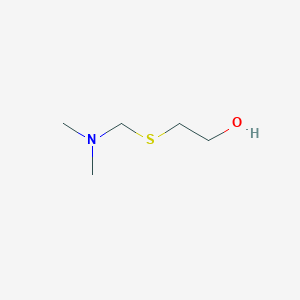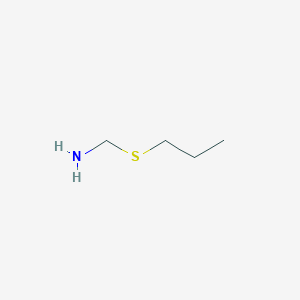
Pentadecane-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecane-2,7-diol is an organic compound with the molecular formula C15H32O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the alkane family, specifically a long-chain alkane with hydroxyl groups located at the 2nd and 7th carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecane-2,7-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. These reagents facilitate the addition of hydroxyl groups to the double bonds of alkenes, resulting in the formation of vicinal diols .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecane-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Pentadecane-2,7-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It can be used in studies involving lipid metabolism and membrane structure.
Industry: Used in the production of surfactants and lubricants
Wirkmechanismus
The mechanism of action of pentadecane-2,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentadecane-2,8-diol
- Tridecane-2,7-diol
- Tridecane-2,8-diol
Uniqueness
Pentadecane-2,7-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different physical and chemical properties compared to its isomers .
Eigenschaften
CAS-Nummer |
92679-00-0 |
|---|---|
Molekularformel |
C15H32O2 |
Molekulargewicht |
244.41 g/mol |
IUPAC-Name |
pentadecane-2,7-diol |
InChI |
InChI=1S/C15H32O2/c1-3-4-5-6-7-8-12-15(17)13-10-9-11-14(2)16/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
VGAJZVTWZZATPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


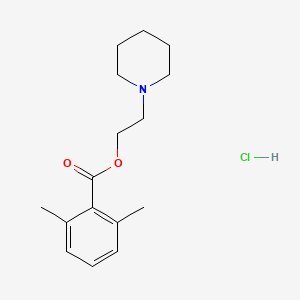
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
